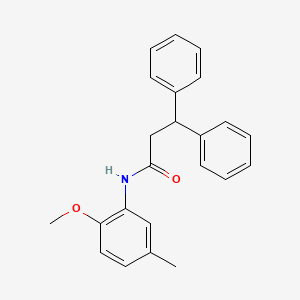![molecular formula C17H17N3O2S B5801546 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the family of piperazine derivatives and has a molecular weight of 371.4 g/mol. NPC-15437 has shown promising results in scientific research, particularly in the areas of neuroscience and cancer research.
Mécanisme D'action
The mechanism of action of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to interact with various proteins, including G protein-coupled receptors, ion channels, and enzymes. This compound has been shown to modulate the activity of these proteins, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to increase the levels of various neurotransmitters, including dopamine and serotonin. This compound has also been found to reduce the levels of pro-inflammatory cytokines, leading to the reduction of inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for cellular and molecular studies. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For the study of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine include the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine involves the reaction of 1-(3-nitrophenyl)thiourea and 4-phenylpiperazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbodiimide, which undergoes cyclization to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of neuroscience, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
In the field of cancer research, this compound has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has been found to induce apoptosis and inhibit the proliferation of cancer cells through the regulation of various signaling pathways.
Propriétés
IUPAC Name |
(3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-20(22)16-8-4-5-14(13-16)17(23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSOVBZDSYFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)

![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)




![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
